2,4-Dibromoquinazoline
Description
Properties
IUPAC Name |
2,4-dibromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAGRHVFMGOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470070 | |
| Record name | 2,4-dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872998-61-3 | |
| Record name | 2,4-dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Cyclization-Halogenation Process
A one-step process is widely used for synthesizing 2,4-dihaloquinazolines, including the brominated derivative, using substituted phenylureas as precursors.
Steps :
- Starting Materials : Methoxycarbonylureas or phenoxycarbonylureas derived from aniline or substituted anilines.
- Reagents :
- Hydrogen bromide in phosphorus oxybromide.
- Phosphorus oxybromide with N,N-dimethylaniline.
- Reaction Conditions :
- Heat is applied to facilitate cyclization and halogenation.
- Solvent quantities of phosphorus oxybromide are used.
- Mechanism :
- Intramolecular cyclization occurs alongside bromination at positions 2 and 4 of the quinazoline nucleus.
Substituted Benzoxazinone Derivatives
Benzoxazinone intermediates can be employed to synthesize disubstituted quinazolines, including brominated derivatives.
Steps :
- Condensation Reaction :
- Aminoquinazoline reacts with aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) in boiling ethanol.
- Substitution :
- Bromine atoms are introduced at specific positions during subsequent reactions.
Applications :
This method is particularly useful for producing derivatives with antibacterial and antifungal properties.
Chlorination Followed by Bromination
Although primarily used for chlorinated quinazolines, this method can be adapted for bromine substitution.
Steps :
- Chlorination of quinazoline analogs to form intermediates.
- Replacement of chlorine atoms with bromine via nucleophilic substitution.
This approach provides flexibility in synthesizing halogenated quinazolines.
Reaction Conditions and Optimization
| Parameter | Cyclization-Halogenation | Benzoxazinone Method | Chlorination-Bromination |
|---|---|---|---|
| Reagents | HBr in POBr₃ | Aromatic aldehydes | Chlorine followed by Br |
| Temperature | Elevated | Boiling ethanol | Moderate |
| Yield | High | Moderate | Variable |
| Solvent | POBr₃ | Ethanol | Chloroform |
Research Findings
Chemical Reactions Analysis
2,4-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 2,4-dibromoquinazoline. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of synthesized quinazoline derivatives against standard drugs. The most promising compounds showed broad-spectrum activity, outperforming ampicillin in certain tests .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Anticancer Applications
The anticancer potential of this compound has been extensively studied due to its ability to modulate key cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Assessment
A study evaluated several quinazoline derivatives for their cytotoxic effects on various cancer cell lines (MCF7, HCT116, HEPG2). Notably, certain compounds exhibited cytotoxicity that was two to three times more effective than doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | Cytotoxicity (IC50 µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound IXd | MCF7 | 0.5 | 2x more active |
| Compound IV | HCT116 | 0.3 | 3x more active |
| Compound VI | HEPG2 | Similar | Equivalent |
Potential Developments
- Combination Therapies : Investigating the synergistic effects of quinazoline derivatives with existing antibiotics or chemotherapeutics.
- Targeted Drug Delivery : Exploring nanoparticle formulations to enhance bioavailability and reduce side effects.
Mechanism of Action
The mechanism of action of 2,4-Dibromoquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
4-Chloroquinazoline
- Structure : Chlorine at the 4-position instead of bromine at 2- and 4-positions.
- Reactivity : The chlorine atom in 4-chloroquinazoline undergoes nucleophilic substitution with amines or carbon nucleophiles to yield 4-heteroarylquinazolines or fused derivatives. However, the absence of bromine at the 2-position limits its versatility compared to 2,4-dibromoquinazoline .
- Applications : Primarily used to synthesize antifungal and antibacterial agents via displacement reactions .
6,8-Dibromoquinazoline
- Structure : Bromine substituents at the 6- and 8-positions.
- Reactivity : The bromines at the 6- and 8-positions direct electrophilic substitutions to the 2- and 4-positions, enabling regioselective modifications. For example, chlorination at the 4-position produces 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline, a precursor to fused triazoloquinazoline derivatives .
- Applications : Used in synthesizing antimicrobial agents and heterocyclic fused systems .
2,4-Diaminoquinazoline
- Structure: Amino groups at the 2- and 4-positions instead of bromine.
- Reactivity: The amino groups enhance hydrogen bonding and basicity, making these derivatives suitable as enzyme inhibitors or receptor modulators.
- Applications : Explored as antifolates and kinase inhibitors due to their interaction with biological targets .
2,4-Dihydroxy-6,7-dimethoxyquinazoline
- Structure : Hydroxy and methoxy groups at the 2-, 4-, 6-, and 7-positions.
- Reactivity : The electron-donating hydroxyl and methoxy groups reduce electrophilicity, making this compound less reactive in substitution reactions compared to this compound.
- Applications : Acts as a pharmacophore in antihypertensive drugs like doxazosin .
Comparative Data Table
Biological Activity
2,4-Dibromoquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound is characterized by two bromine atoms at the 2 and 4 positions of the quinazoline ring, influencing its reactivity and interaction with biological targets. Research has demonstrated that quinazoline derivatives exhibit significant potential as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogenic strains. For instance, a study focused on N2,N4-disubstituted quinazoline-2,4-diamines showed strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. These compounds were effective in both in vitro and in vivo models, demonstrating a survival rate of 90% in treated groups compared to 66% in controls when administered at lower doses .
Anticancer Activity
The anticancer properties of this compound have been explored through various mechanisms. A significant finding was that certain quinazoline derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies reported lethal concentration (LC50) values that indicated selective toxicity towards these cancer cells compared to normal cells. For example, compound 2c showed an increase in apoptotic cells at concentrations of 0.75 µM to 3.00 µM, comparable to the positive control doxorubicin hydrochloride .
Enzyme Inhibition
Another notable biological activity of this compound is its role as an inhibitor of glucocerebrosidase, an enzyme implicated in Gaucher's disease. Research indicated that this compound could enhance the translocation of glucocerebrosidase to lysosomes, which is crucial for its therapeutic efficacy . This suggests potential applications in treating lysosomal storage disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving Acinetobacter baumannii, researchers administered varying doses of N2,N4-disubstituted quinazoline-2,4-diamines. The results indicated a dose-dependent response with significant reductions in bacterial load and biofilm formation. The survival rates were notably higher in treated groups compared to untreated controls, emphasizing the compound's potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of different quinazoline derivatives on human cancer cell lines. The study found that certain compounds exhibited IC50 values as low as 140 nM against MDA-MB-231 cells (breast cancer), indicating potent anticancer activity. Flow cytometric analysis revealed a significant increase in apoptotic cells at higher concentrations, supporting the hypothesis that these compounds induce cell death through apoptosis rather than necrosis .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Survival Rate (%) |
|---|---|---|---|
| N2,N4-Disubstituted Quinazoline | Staphylococcus aureus | 0.5 µg/mL | 90 |
| N2,N4-Disubstituted Quinazoline | Acinetobacter baumannii | 1.0 µg/mL | 85 |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (nM) | Mode of Action |
|---|---|---|---|
| Compound 2c | MCF-7 | 150 | Apoptosis induction |
| Compound X | A549 | 80 | Apoptosis induction |
| Compound Y | HeLa | 320 | Necrosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dibromoquinazoline, and how can reaction conditions be tailored to enhance yield?
- Methodological Answer :
-
Step 1 : Use halogenation of quinazoline precursors with brominating agents (e.g., PBr₃ or HBr/AcOH) under controlled temperatures (80–100°C).
-
Step 2 : Optimize solvent choice (e.g., DMSO for cyclization or ethanol for condensation) and reflux duration (e.g., 18 hours for cyclization ).
-
Step 3 : Purify via column chromatography or crystallization (water-ethanol mixtures yield 65% purity ). Validate purity using HPLC (>95% purity achieved in analogous dibrominated compounds ).
Table 1 : Synthetic Optimization Parameters
Parameter Condition Impact on Yield/Purity Reference Solvent DMSO vs. Ethanol Higher cyclization yield in DMSO Reflux Time 12–24 hours Prolonged time improves cyclization Purification Method Crystallization vs. HPLC HPLC ensures >95% purity
Q. Which analytical techniques are essential for characterizing this compound, and how should they be implemented?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) for ¹H/¹³C NMR to confirm bromine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅Br₂N₂).
- HPLC : Monitor purity with C18 columns and acetonitrile-water gradients .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation.
- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., dried DMSO) during synthesis .
- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer :
-
DFT Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d,p) basis sets to model molecular orbitals and electrostatic potentials.
-
Applications : Predict reactivity sites for nucleophilic substitution or π-π stacking interactions in crystal structures .
Table 2 : Computational Parameters for DFT Analysis
Parameter Value Reference Basis Set 6-31G(d,p) Solvent Model PCM (Polarizable Continuum) Convergence Criteria Energy ≤ 1e⁻⁶ Hartree
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, SciFinder, and Cochrane Library .
- Meta-Analysis : Use random-effects models to account for variability in assay conditions (e.g., IC₅₀ differences due to cell lines or exposure times) .
- Hypothesis Testing : Apply FINER criteria to redesign experiments addressing confounding factors (e.g., solvent toxicity in cell-based assays) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Variable Selection : Modify substituents at positions 2 and 4 (e.g., –Br, –Cl, –NH₂) while keeping the quinazoline core intact.
- Assay Design : Use standardized antifungal (e.g., Candida albicans MIC assays) and cytotoxicity (e.g., HEK293 cell viability) protocols .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Methodological Pitfalls and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
